5-Bromo-2-(2-fluorophenyl)thiazole
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Overview
Description
5-Bromo-2-(2-fluorophenyl)thiazole is a heterocyclic compound that features a thiazole ring substituted with a bromine atom at the 5-position and a fluorophenyl group at the 2-position. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(2-fluorophenyl)thiazole can be achieved through various synthetic routes. One common method involves the reaction of 2-bromoacetophenone with thiourea in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(2-fluorophenyl)thiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form thiazolidines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane (DCM).
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of 5-substituted thiazole derivatives.
Oxidation: Formation of thiazole sulfoxides or sulfones.
Reduction: Formation of thiazolidines.
Scientific Research Applications
5-Bromo-2-(2-fluorophenyl)thiazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Bromo-2-(2-fluorophenyl)thiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce apoptosis through the activation of caspases .
Comparison with Similar Compounds
Similar Compounds
2-(2-Fluorophenyl)thiazole: Lacks the bromine atom at the 5-position, which may affect its biological activity and reactivity.
5-Bromo-2-phenylthiazole: Lacks the fluorine atom on the phenyl ring, which may influence its pharmacokinetic properties.
2-(2-Chlorophenyl)thiazole: Substitutes the fluorine atom with chlorine, potentially altering its chemical and biological properties.
Uniqueness
5-Bromo-2-(2-fluorophenyl)thiazole is unique due to the presence of both bromine and fluorine substituents, which can enhance its reactivity and biological activity. The combination of these substituents may result in improved pharmacokinetic properties and increased potency compared to similar compounds .
Properties
IUPAC Name |
5-bromo-2-(2-fluorophenyl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNS/c10-8-5-12-9(13-8)6-3-1-2-4-7(6)11/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOWCSYNXGAKXRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=C(S2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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